molecular formula C12H13NO4 B8772148 4-(3-Oxomorpholin-4-yl)phenylacetic acid

4-(3-Oxomorpholin-4-yl)phenylacetic acid

Cat. No.: B8772148
M. Wt: 235.24 g/mol
InChI Key: SLGUAKWJLGRORE-UHFFFAOYSA-N
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Description

4-(3-Oxomorpholin-4-yl)phenylacetic acid is a phenylacetic acid derivative featuring a 3-oxomorpholine moiety attached to the para position of the phenyl ring. The morpholinone group (a six-membered ring containing oxygen and nitrogen) introduces hydrogen-bonding capabilities and modulates electronic properties, which can enhance interactions with biological targets .

This compound has been utilized as a key intermediate in the synthesis of antimalarial agents (e.g., pyrazole-carboxamide derivatives) and in amorphous co-precipitates for drug formulations, highlighting its versatility in pharmaceutical development . Its structural complexity distinguishes it from simpler phenylacetic acid derivatives, offering unique opportunities for tailored therapeutic applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[4-(3-oxomorpholin-4-yl)phenyl]acetic acid

InChI

InChI=1S/C12H13NO4/c14-11-8-17-6-5-13(11)10-3-1-9(2-4-10)7-12(15)16/h1-4H,5-8H2,(H,15,16)

InChI Key

SLGUAKWJLGRORE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ibuprofen’s isobutyl group enhances membrane permeability, whereas the morpholinone derivative’s polarity may limit passive diffusion but improve solubility .
  • 4-(Methylsulfonyl)phenylacetic acid’s sulfonyl group increases acidity and electron-withdrawing effects, contrasting with the electron-rich morpholinone moiety .

Anti-Inflammatory and Analgesic Activity

  • 4-(3-Oxo-1,2-benzisothiazolin-2-yl)phenylacetic acid exhibits antiphlogistic and antipyretic activities comparable to ibuprofen but lacks broad-spectrum efficacy, likely due to structural constraints of the benzisothiazolinone group .
  • Ibuprofen’s simpler structure allows dual COX-1/COX-2 inhibition, whereas the morpholinone derivative’s activity remains underexplored but is hypothesized to target specific enzymes (e.g., TMPRSS2 in antiviral contexts) .

Antiviral Potential

  • 4-(4-Guanidino-benzoyloxy)phenylacetic acid (GBPA), a camostat metabolite, inhibits TMPRSS2 at ~10% efficacy of camostat. The morpholinone derivative’s nitrogen/oxygen-rich structure may offer alternative protease-binding motifs .

Preparation Methods

Cyclocondensation of Amino Alcohols with Keto Acids

A principal route involves cyclocondensation between β-amino alcohols and α-keto acids. For instance, reacting 2-amino-1-phenylethanol with glyoxylic acid under acidic conditions generates the morpholine ring. Subsequent oxidation introduces the 3-oxo group:

2-Amino-1-phenylethanol+Glyoxylic AcidH+4-Phenylmorpholine-3-one+H2O\text{2-Amino-1-phenylethanol} + \text{Glyoxylic Acid} \xrightarrow{\text{H}^+} \text{4-Phenylmorpholine-3-one} + \text{H}_2\text{O}

The intermediate 4-phenylmorpholine-3-one is then coupled with bromoacetic acid via nucleophilic substitution to yield the target compound. This method, adapted from morpholine acetic acid derivatives, achieves moderate yields (50–65%) but requires stringent pH control during the coupling step.

Reaction Conditions:

  • Solvent: Water or ethanol/water mixtures

  • Catalyst: None (acid-mediated cyclization)

  • Temperature: 90–110°C for 12–24 hours

  • Yield: ~60% after purification

Palladium-Catalyzed Coupling of Phenylacetic Acid with Morpholine Precursors

Transition-metal-catalyzed cross-coupling offers a modular approach. Suzuki-Miyaura coupling between 4-bromophenylacetic acid and a boronic ester-functionalized morpholine precursor is feasible:

4-Bromophenylacetic Acid+3-Oxomorpholin-4-ylboronic EsterPd(PPh3)4Target Compound+Byproducts\text{4-Bromophenylacetic Acid} + \text{3-Oxomorpholin-4-ylboronic Ester} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + \text{Byproducts}

This method, inspired by aryl coupling strategies in heterocyclic synthesis, benefits from high regioselectivity. However, the instability of the boronic ester under acidic conditions necessitates inert atmospheres and anhydrous solvents.

Optimization Insights:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Tetrahydrofuran (THF) at 80°C

  • Yield: 40–55% (limited by boronic ester stability)

Oxidation of 4-Phenylmorpholine Derivatives

Oxidation of 4-phenylmorpholine to the 3-oxo derivative followed by acetic acid side-chain installation is a two-step strategy. Using tert-butyl hydroperoxide (TBHP) and cobalt chloride (CoCl₂) as co-catalysts, the morpholine ring is selectively oxidized:

4-PhenylmorpholineCoCl2/TBHP4-Phenylmorpholine-3-one+H2O\text{4-Phenylmorpholine} \xrightarrow{\text{CoCl}2/\text{TBHP}} \text{4-Phenylmorpholine-3-one} + \text{H}2\text{O}

Subsequent alkylation with ethyl bromoacetate and hydrolysis yields the target acid. This method, adapted from ketone-forming oxidations, achieves higher yields (70–75%) but requires careful handling of peroxides.

Critical Parameters:

  • Oxidant: TBHP (3 equiv)

  • Catalyst: CoCl₂ (10 mol%)

  • Temperature: Reflux in acetonitrile (82°C)

  • Workup: Column chromatography (petroleum ether/ethyl acetate)

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Cyclocondensation50–65%Simple reagents; aqueous compatibilityLow regioselectivity; lengthy reaction
Palladium coupling40–55%Modular; high regioselectivityBoronic ester instability; costly catalyst
Oxidation-alkylation70–75%High yield; scalablePeroxide handling; multi-step protocol

Purification and Characterization

Isolation Techniques

  • Crystallization: The target compound precipitates from ethanol/water mixtures at 4°C.

  • Chromatography: Silica gel chromatography with ethyl acetate/petroleum ether gradients removes unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), morpholine CH₂ groups (δ 3.1–4.0 ppm), and acetic acid COOH (δ 12.4 ppm).

  • IR: C=O stretches at 1680–1730 cm⁻¹ (acid and ketone), C-N at 1240 cm⁻¹ .

Q & A

What are the recommended synthetic routes for 4-(3-Oxomorpholin-4-yl)phenylacetic acid, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, starting with the formation of the morpholinone ring followed by coupling to a phenylacetic acid moiety. Key steps include:

  • Co-precipitation methods for stabilizing intermediates, as demonstrated in amorphous co-precipitate preparation involving morpholinone derivatives .
  • Oxidation and substitution reactions using reagents like KMnO₄ or CrO₃ to introduce the oxo-group in the morpholine ring .
  • Optimization : Control reaction pH (6.5–7.5) to minimize side products, and use HPLC monitoring to assess purity during crystallization .

How should researchers approach the characterization of this compound to confirm structural integrity and purity?

Basic Research Focus
A combination of analytical techniques is critical:

  • NMR spectroscopy (¹H and ¹³C) to verify the morpholinone ring and phenylacetic acid linkage .
  • X-ray crystallography for unambiguous confirmation of stereochemistry, especially for amorphous forms .
  • HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to assess purity (>98%) and detect degradation products .

What strategies exist for resolving contradictions in biological activity data reported for this compound across different studies?

Advanced Research Focus
Contradictions often arise from assay variability or structural analogs being misattributed. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Comparative studies : Benchmark against structurally defined analogs (e.g., 4-(Trifluoromethoxy)phenylacetic acid) to isolate substituent-specific effects .
  • Meta-analysis : Cross-reference data with physicochemical properties (e.g., logP = 2.1 ± 0.3) to identify solubility-driven discrepancies .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Advanced Research Focus
SAR studies should systematically modify substituents while retaining the core scaffold:

  • Morpholinone ring modifications : Replace the 3-oxo group with thio or amino derivatives to assess hydrogen-bonding requirements .
  • Phenylacetic acid substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to evaluate steric and electronic effects on target binding .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

What are the key considerations in designing in vivo pharmacokinetic studies for this compound?

Advanced Research Focus
Critical parameters include:

  • Dosage formulation : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (reported aqueous solubility: 0.12 mg/mL at pH 7.4) .
  • Sampling intervals : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-administration to capture elimination kinetics .
  • Metabolite profiling : Employ LC-MS/MS to identify primary metabolites (e.g., glucuronidated or sulfated derivatives) .

How do the physicochemical properties of this compound influence its solubility and bioavailability in preclinical models?

Advanced Research Focus
Key properties impacting bioavailability:

  • logP and pKa : Experimental logP = 2.1 ± 0.3; pKa = 3.8 (carboxylic acid) . Low solubility at physiological pH necessitates prodrug strategies (e.g., esterification) .
  • Permeability : Moderate Caco-2 permeability (Papp = 8.6 × 10⁻⁶ cm/s) suggests passive diffusion dominates absorption .
  • Stability : Susceptible to hydrolysis in acidic environments (t½ = 2.3 h at pH 2.0), requiring enteric coating for oral delivery .

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